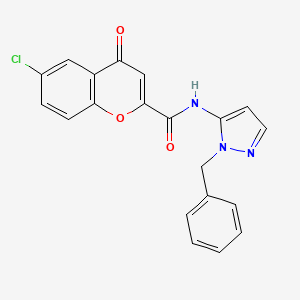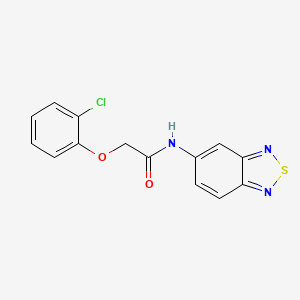![molecular formula C19H17BrN2OS B11315138 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone](/img/structure/B11315138.png)
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting enzymes like COX-1 and COX-2, which are involved in the inflammatory response .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been evaluated for its antimicrobial and antifungal activities, showing significant efficacy against various pathogens .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that this compound fits well into the enzyme’s active site, stabilizing the enzyme-inhibitor complex .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole and piperidine structure but differ in their substituents.
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazoles: These compounds have a benzothiazole ring but include an oxadiazole moiety instead of a piperidine ring.
Uniqueness
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .
Propiedades
Fórmula molecular |
C19H17BrN2OS |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C19H17BrN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
Clave InChI |
URCNUFBBQLRUOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11315056.png)
![3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11315061.png)
![2-(2,6-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11315067.png)
![2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11315071.png)
![2,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11315080.png)

![4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11315092.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11315094.png)
![2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11315096.png)
![N-benzyl-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315104.png)

![N-(3,5-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11315112.png)
![2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11315116.png)
![[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B11315119.png)
